Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum chemical properties
Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum chemical properties
An In-Depth Technical Guide to the Chemical Properties of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II)
Foreword for the Researcher
This document serves as a comprehensive technical guide on the chemical properties of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II), a compound more commonly known in clinical and research settings as Oxaliplatin. As a third-generation platinum-based antineoplastic agent, its unique structural and reactive characteristics set it apart from its predecessors, cisplatin and carboplatin, conferring a distinct spectrum of activity, particularly in colorectal cancer.[1][2] This guide is designed for professionals in drug development and scientific research, providing an in-depth analysis of its molecular structure, physicochemical properties, reactivity, and the mechanistic basis of its cytotoxic action. The information herein is synthesized from peer-reviewed literature and authoritative chemical databases to ensure scientific integrity and practical relevance.
Core Chemical and Physical Properties
Oxaliplatin is an organoplatinum complex where the platinum atom is coordinated with a 1,2-diaminocyclohexane (DACH) ligand and a labile oxalate group.[3] Its chemical identity and fundamental physical properties are summarized below.
| Property | Value |
| IUPAC Name | platinum(II)[4] |
| Synonyms | Oxaliplatin, L-OHP, NSC 266046[5] |
| CAS Number | 61825-94-3[4] |
| Molecular Formula | C8H14N2O4Pt[4] |
| Molar Mass | 397.294 g·mol−1[4] |
| Appearance | White to off-white crystalline powder[6] |
Solubility Profile: The solubility of Oxaliplatin is a critical parameter for its formulation and administration. It is slightly soluble in water (approx. 6 mg/mL) and very slightly soluble in methanol.[3][7] It is practically insoluble in ethanol and acetone.[3][7] For research purposes, it can be dissolved in DMSO (up to 20-50 mg/mL); however, the use of DMSO for biological studies is discouraged as it can displace the ligand and lead to a loss of activity.[8][9][10] Aqueous solutions are typically prepared in 5% dextrose, as chloride ions destabilize the molecule.[11] The solubility in PBS (pH 7.2) is low, at approximately 0.01 mg/mL.[5]
Molecular Structure and Stereochemistry: The Basis of Unique Activity
The central platinum(II) atom in Oxaliplatin adopts a square planar geometry.[4] Unlike the ammine ligands of cisplatin and carboplatin, Oxaliplatin features a bidentate trans-1,2-diaminocyclohexane (DACH) carrier ligand.[4][12] This bulky, non-leaving DACH ligand is crucial to its mechanism of action and its ability to overcome resistance mechanisms that affect other platinum drugs.[13][14] The specific (1R,2R) stereoisomer of the DACH ligand has been shown to be the most effective against cancer cell lines.[13] The second bidentate ligand is an oxalate group, which acts as the leaving group during the drug's activation.[3]
Caption: Molecular structure of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) (Oxaliplatin).
Reactivity, Stability, and Biotransformation
The stability of Oxaliplatin is highly dependent on its chemical environment. In physiological solutions, it undergoes non-enzymatic conversion to its active forms through the displacement of the labile oxalate ligand.[3]
Effect of Chloride Ions: Oxaliplatin is unstable in chloride-containing media, such as saline solutions.[11][15] The oxalate ligand is substituted by chloride ions, leading to the formation of reactive intermediates, including monochloro-, dichloro-, and diaquo-DACH platinum species.[3][16] While this degradation leads to the formation of the active cytotoxic forms of the drug, it makes 0.9% sodium chloride an unsuitable vehicle for administration.[11][15] For this reason, 5% dextrose is the standard diluent, in which Oxaliplatin remains stable for extended periods.[11][17] Studies have shown that even in chloride-containing solutions at 42°C, degradation is limited to less than 10% after 30 minutes.[11][17]
pH and Light Sensitivity: The compound is known to decompose in alkaline media and should not be mixed with alkaline drugs or solutions like 5-fluorouracil preparations containing trometamol.[6][18] It should also be protected from light.[8]
Biotransformation: In the body, Oxaliplatin undergoes extensive and rapid non-enzymatic biotransformation; intact drug is often undetectable in plasma ultrafiltrate shortly after infusion.[6][19] There is no evidence of cytochrome P450-mediated metabolism of the DACH ring.[6][16] The platinum atom readily reacts with sulfur-containing biological molecules such as glutathione, cysteine, and methionine, which can contribute to both its mechanism of action and potential deactivation.[20] The reaction rate with these sulfur compounds is significantly faster for Oxaliplatin than for cisplatin.[20]
Mechanism of Cytotoxic Action: DNA Adduct Formation
The primary mechanism of Oxaliplatin's anticancer effect is the inhibition of DNA synthesis and transcription, leading to cell death.[4][9] This process is initiated by the aquation of the parent molecule, followed by the formation of covalent cross-links with DNA.
-
Activation via Aquation: Upon entering a cell, where the chloride concentration is low, Oxaliplatin undergoes spontaneous aquation. The oxalate ligand is displaced by water molecules, forming highly reactive monoaquo and diaquo DACH platinum intermediates.[3][21]
-
DNA Adduct Formation: These reactive species then covalently bind to DNA, primarily at the N7 position of guanine and adenine bases.[1][21] This leads to the formation of both inter- and intra-strand DNA cross-links.[3][13] The most common adducts are intra-strand cross-links between two adjacent guanines (GG) or adjacent adenine-guanines (AG).[1][3]
-
Inhibition of Cellular Processes: The resulting platinum-DNA adducts distort the DNA double helix, creating kinks that block DNA replication and transcription machinery.[14][21] If this damage is too extensive for the cell's repair mechanisms to handle, it triggers apoptotic pathways, leading to programmed cell death.[21][22]
The Role of the DACH Ligand: The bulky DACH ligand is a key differentiator from cisplatin.[13][14] The DACH-Pt-DNA adducts are bulkier and more hydrophobic than those formed by cisplatin.[13][19] This structural difference is thought to make them less efficiently recognized and repaired by cellular machinery, particularly the mismatch repair (MMR) system.[1] This contributes to Oxaliplatin's activity in cisplatin-resistant cell lines where MMR is often a key factor in resistance.[1][13]
Caption: Simplified workflow of Oxaliplatin activation and DNA adduct formation leading to apoptosis.
Analytical Methodologies and Experimental Protocols
The quantification and characterization of Oxaliplatin are essential for pharmaceutical development, quality control, and pharmacokinetic studies. Various analytical techniques are employed for this purpose.
Common Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is a robust method for quantifying Oxaliplatin and its degradation products.[11][23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity for the direct quantification of the intact drug in complex biological matrices.[16]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Used for the determination of total platinum concentration, which is useful in pharmacokinetic studies, but does not distinguish between the parent drug and its metabolites.[16][24]
Experimental Protocol 1: Preparation of Oxaliplatin Stock Solution for In Vitro Assays
This protocol describes the preparation of a 1 mg/mL (approx. 2.5 mM) stock solution in 5% dextrose for use in cell culture experiments.
Rationale: Using a non-chloride, isotonic vehicle like 5% dextrose is critical to prevent premature degradation of the compound before its introduction into the experimental system.[11] Aqueous solutions should be prepared fresh, as their stability over time, especially after dilution in buffers like PBS, is limited.[5][10]
Materials:
-
Oxaliplatin powder (crystalline solid)
-
Sterile 5% Dextrose Injection, USP
-
Sterile, pyrogen-free vials
-
Calibrated analytical balance
-
Sterile syringe and 0.22 µm filter
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of Oxaliplatin powder using a calibrated analytical balance. For example, weigh 10 mg of Oxaliplatin.
-
Reconstitution: Aseptically add the calculated volume of sterile 5% dextrose solution to the vial containing the Oxaliplatin powder. To make a 1 mg/mL solution with 10 mg of powder, add 10 mL of the dextrose solution.
-
Dissolution: Gently swirl the vial to dissolve the powder completely. Sonication can be used if necessary to aid dissolution.[9] The resulting solution should be clear and colorless.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step ensures the final solution is free of any microbial contamination.
-
Storage: Aqueous solutions are not recommended for long-term storage; they should be used on the day of preparation.[5][10] If short-term storage is unavoidable, protect the solution from light and store at 2-8°C for no more than 24 hours.[15] For longer-term storage, aliquots of stock solutions prepared in milliQ water can be stored at -80°C.[10]
Experimental Protocol 2: Quantification of Oxaliplatin by HPLC-UV
This protocol provides a general framework for the isocratic HPLC method for quantifying Oxaliplatin, adapted from validated methods in the literature.[23]
Rationale: This method allows for the separation of the intact Oxaliplatin peak from potential degradation products or other components in a formulation. The use of an isocratic mobile phase simplifies the procedure, making it rapid and reproducible.[23]
Instrumentation & Conditions:
-
HPLC System: An isocratic HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile. A common composition is a high-aqueous phase (e.g., 97:3 v/v water:methanol) to ensure sufficient retention of the water-soluble compound.[23]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 255 nm.[23]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (e.g., 25°C).
Procedure:
-
Standard Preparation: Prepare a series of calibration standards by diluting the stock solution (from Protocol 1) with the mobile phase to achieve a concentration range relevant to the expected sample concentrations (e.g., 0.5–15.0 µg/mL).[23]
-
System Equilibration: Equilibrate the HPLC system by running the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve Construction: Inject each calibration standard in triplicate. Record the peak area for the Oxaliplatin peak. Plot a calibration curve of peak area versus concentration and determine the linearity (r² > 0.999).[23]
-
Sample Analysis: Prepare the unknown sample by diluting it with the mobile phase to fall within the linear range of the calibration curve. Inject the sample.
-
Quantification: Determine the peak area of Oxaliplatin in the sample chromatogram. Calculate the concentration of Oxaliplatin in the sample using the linear regression equation from the calibration curve.
Safety, Handling, and Disposal
Oxaliplatin is a potent cytotoxic and hazardous agent that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, double gloves (chemotherapy-rated), and safety goggles.[25][26]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to avoid inhalation of the powder.[25] Avoid all personal contact.[25]
-
Spill Management: In case of a spill, follow established institutional procedures for cleaning up cytotoxic agents. This typically involves using a chemotherapy spill kit.[25]
-
Disposal: Dispose of all waste (unused drug, contaminated vials, PPE) as hazardous chemical or cytotoxic waste in accordance with local, state, and federal regulations.
Conclusion
The chemical properties of Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) are intrinsically linked to its potent anticancer activity. Its unique structure, particularly the bulky DACH ligand, governs its stability, reactivity with DNA, and its ability to circumvent some of the resistance mechanisms that affect earlier platinum-based drugs. A thorough understanding of its solubility, stability in various media, and mechanism of action is paramount for its effective and safe application in both research and clinical settings.
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